molecular formula C6H6N2O2 B022338 Isonicotinamide 1-oxide CAS No. 38557-82-3

Isonicotinamide 1-oxide

Cat. No. B022338
CAS RN: 38557-82-3
M. Wt: 138.12 g/mol
InChI Key: NZUWTGHVOISMHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isonicotinamide 1-oxide has been utilized as a precursor in the synthesis of complex molecules and materials. For instance, its reaction with dimethylcarbamoyl chloride and zinc cyanide leads to the formation of 2-cyanoisonicotinamide, a key intermediate in the synthesis of xanthine oxidoreductase inhibitors such as FYX-051·TsOH (Huo, Kosugi, & Yamamoto, 2008). Moreover, isonicotinamide 1-oxide has been employed in the directed assembly of copper(II)-carboxylates into infinite 1-D motifs, demonstrating its role as a high-yielding supramolecular reagent in creating inorganic–organic hybrid materials (Aakeröy, Beatty, Desper, O'Shea, & Valdés-Martínez, 2003).

Molecular Structure Analysis

The molecular structure of isonicotinamide 1-oxide and its complexes has been extensively studied. The carboxamide-pyridine N-oxide heterosynthon has been shown to assemble isonicotinamide N-oxide in a triple helix architecture, exploited in synthesizing cocrystals of barbiturate drugs (Reddy, Babu, & Nangia, 2006). Additionally, quantum chemical calculations have provided insights into the electronic and topologic properties of isonicotinamide 1-oxide, further elucidating its molecular conformation and vibrational characteristics (Karaca, Atac, & Karabacak, 2015).

Chemical Reactions and Properties

Isonicotinamide 1-oxide participates in a variety of chemical reactions, exhibiting a range of properties. For instance, its electroreduction in basic media has been studied, revealing insights into its protonation reactions and electrochemical behavior (Galvín & Mellado, 1989). Furthermore, its role in forming coordination compounds and polymers with metals such as cobalt and lanthanides highlights its chemical versatility and potential applications in materials science (Galvão et al., 2019); (Goher & Mautner, 2007).

Physical Properties Analysis

The study of isonicotinamide 1-oxide's physical properties, such as its crystal structure and photoluminescence, contributes to our understanding of its applications in crystal engineering and material design. The exploration of its polymorphism and the conditions leading to specific crystalline forms have provided valuable insights into the factors influencing crystal nucleation and growth (Kulkarni, McGarrity, Meekes, & ter Horst, 2012).

Scientific Research Applications

  • N-Oxidation of Pyridines Research : It is used to study the N-oxidation of pyridines by rat liver microsomes and rat hepatocytes (Blaauboer & Paine, 1980).

  • Nanotechnology : Isonicotinamide 1-oxide facilitates the preparation of superparamagnetic iron oxide nanorods and nanorices with tunable surface functionality for biomedical applications (Rebolledo, Bomati-Miguel, Marco, & Tartaj, 2008).

  • Biomedical Applications : Modified silica gel with Isonicotinamide 1-oxide can immobilize ruthenium tetraammine nitrosyl complexes, which release nitric oxide upon light irradiation or chemical reduction (Doro, Rodrigues-Filho, & Tfouni, 2007).

  • Solid State Chemistry : It forms assemblies of dimetal building units, creating polymeric networks in the solid state (Bera, Vo, Walton, & Dunbar, 2003).

  • Crystal Engineering and Pharmaceutical Cocrystals : It's utilized in crystal engineering and the formation of pharmaceutical cocrystals (Reddy, Babu, & Nangia, 2006).

  • Synthesis of Xanthine Oxidoreductase Inhibitor : Isonicotinic acid N-oxide 1a, a related compound, is used in the synthesis of FYX-051, a xanthine oxidoreductase inhibitor (Huo, Kosugi, & Yamamoto, 2008).

  • Supramolecular Chemistry : It acts as a high-yielding supramolecular reagent for creating infinite 1-D chains in inorganic-organic hybrid materials (Aakeröy, Beatty, Desper, O'Shea, & Valdés-Martínez, 2003).

  • Diabetes Research : It prevents β-cell damage and diabetes in mice by preventing β-cell damage after streptozotocin administration (Fukaya et al., 2013).

  • Antituberculous Activity : Isonicotinic acid N-oxide has antituberculous activity against various strains of Mycobacterium tuberculosis (Ragab et al., 2022).

  • Plant Defense Metabolism : It induces defense responses in tobacco cells, acting as a modulator in defense responses (Louw & Dubery, 2000).

properties

IUPAC Name

1-oxidopyridin-1-ium-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(9)5-1-3-8(10)4-2-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUWTGHVOISMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C(=O)N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191881
Record name Isonicotinamide 1-oxide
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isonicotinamide 1-oxide

CAS RN

38557-82-3
Record name 4-Pyridinecarboxamide, 1-oxide
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Record name 38557-82-3
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Record name Isonicotinamide 1-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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